Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is a heterocyclic compound characterized by a complex structure that includes a hexahydrocinnoline moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula is , with a molar mass of approximately 221.25 g/mol. The compound has garnered interest for its synthesis and possible therapeutic uses.
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate belongs to the class of compounds known as carboxylates and is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also associated with isoquinoline derivatives, which are recognized for their diverse pharmacological properties.
The synthesis of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate typically involves several key steps:
For example, a method described in literature involves heating a mixture of cyclohexanone with an appropriate amine in the presence of elemental sulfur and triethylamine in absolute ethanol .
The molecular structure of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate can be represented as follows:
The structural elucidation typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the connectivity of atoms within the molecule.
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with different properties .
Further studies are required to elucidate specific pathways and molecular targets involved in its action.
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has potential applications in various fields:
Cinnoline—a bicyclic heterocycle featuring a benzene ring fused with pyridazine—has evolved from a chemical curiosity to a privileged scaffold in drug discovery. Early cinnoline derivatives (fully aromatic systems) showed limited pharmaceutical utility due to metabolic instability and synthetic complexity. The breakthrough came with hexahydrocinnolines, which incorporate partial saturation to mitigate ring strain and enhance conformational flexibility. Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate exemplifies this evolution, where saturation at positions 5,6,7,8 enables optimal three-dimensional orientation for target binding [9].
The 2020s witnessed intensified interest in these scaffolds due to their structural resemblance to ATP’s adenine moiety. As highlighted in PMC, hexahydrocinnolines serve as core templates for epidermal growth factor receptor (EGFR) inhibitors, competing with ATP at kinase domains. Their ability to occupy hydrophobic pockets while presenting hydrogen-bonding groups (e.g., the 3-oxo and ester motifs) aligns with pharmacophore models for tyrosine kinase inhibition [9]. This strategic shift from planar to partially saturated cinnolines underpins contemporary anticancer drug design.
Positional isomerism critically modulates the bioactivity and physicochemical properties of hexahydrocinnolines. Key variations include:
Table 1: Structural Variants of Hexahydrocinnoline Carboxylates
Compound Name | Substituent Position | CAS Number | Molecular Weight |
---|---|---|---|
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate | C6-carboxylate, N2-H | 1710293-30-3 | 222.24 g/mol |
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid | C6-carboxylate, N2-Et | 1708264-04-3 | 222.24 g/mol |
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate | C4-carboxylate | 105340-73-6 | 221.25 g/mol |
Synthetic routes further underscore isomer-dependent challenges. Piperidine-catalyzed cyclocondensation—used for C6-carboxylates—yields the desired isomer selectively under kinetic control [9], whereas C4-analogs require distinct annulation strategies [8].
Landmark advances in synthesizing oxygenated cinnoline carboxylates include:
Table 2: Key Milestones in Oxygenated Cinnoline Synthesis
Year Range | Development | Impact |
---|---|---|
1980s–1990s | Oxidative cyclization of aniline-dione adducts | Enabled first-generation 3-oxocinnolines; low yields (<40%) |
2010–2015 | Acid-mediated cyclo-dehydration | Improved yields (65–70%); introduced C8-carboxylates |
2017 | CAS registration of 1708264-04-3 (2-ethyl variant) | Validated N-alkylation stability |
2020–2023 | X-ray crystallography of HHQ analogs | Confirmed enantiomerism; guided targeting of EGFR mutant phenotypes [9] |
These advances established ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate as a synthetically tractable building block for oncology-focused molecular libraries [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2